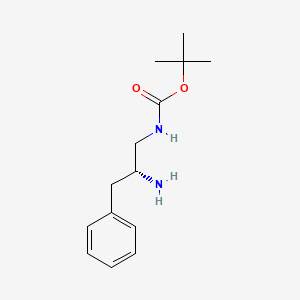

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

CAS No.: 400652-57-5

Cat. No.: VC2566802

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400652-57-5 |

|---|---|

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate |

| Standard InChI | InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 |

| Standard InChI Key | ADVSLLRGGNVROC-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N |

| SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N |

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a chiral organic compound with the molecular formula C₁₄H₂₂N₂O₂. The compound features a tert-butyl carbamate group and a primary amine functional group attached to a phenylpropyl chain. Its stereochemistry is specifically defined by the (R) configuration at the 2-position, which is crucial for its applications in asymmetric synthesis and potential biological activity. The chirality of this molecule makes it particularly valuable in contexts where stereoselectivity is important, such as pharmaceutical development and peptide synthesis.

The compound has a molecular weight of approximately 250.34 g/mol, making it a medium-sized organic molecule . Its structure includes both polar functional groups (the carbamate and amino groups) and a non-polar phenyl ring, giving it interesting solubility properties and reactivity patterns. The presence of these diverse functional groups contributes to its versatility as a synthetic intermediate.

Table 1.1: Physical and Chemical Properties

Chemical Identifiers and Nomenclature

The compound is registered under CAS number 400652-57-5, which serves as its primary identifier in chemical databases and literature . It is also known by several synonyms and alternative names, reflecting its structural features and stereochemistry. The standard IUPAC name highlights its key structural elements and stereochemical configuration.

Table 1.2: Chemical Identifiers and Alternative Names

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Number | 400652-57-5 | |

| PubChem CID | 68710254 | |

| InChI | InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| InChIKey | ADVSLLRGGNVROC-GFCCVEGCSA-N | |

| SMILES | CC(C)(C)OC(=O)NCC@@HN | |

| Alternative Names | - tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate - (R)-(2-Amino-3-phenyl-propyl)-carbamic acid tert-butyl ester - (R)-N1-Boc-3-phenyl-1,2-propanediamine |

Structural Features and Reactivity

The structure of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate contains several key functional groups that define its chemical reactivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for protecting amines. The primary amine at the 2-position is free and available for further functionalization, while the phenyl ring provides opportunities for aromatic substitution reactions.

The compound's reactivity is primarily determined by these functional groups. The primary amine can undergo typical reactions such as acylation, alkylation, and reductive amination. The carbamate group is relatively stable under basic and neutral conditions but can be cleaved under acidic conditions, a property that makes it useful as a protecting group in multi-step syntheses. The benzyl position adjacent to the phenyl ring is slightly activated toward oxidation and radical reactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves carbamate formation reactions using appropriate amino alcohol or diamine precursors. The key challenge in the synthesis is establishing the correct stereochemistry at the chiral center. Several approaches have been developed to achieve this, including the use of chiral starting materials, asymmetric synthesis, or resolution of racemic mixtures.

A common synthetic pathway involves the protection of one amine in a chiral diamine with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, which selectively reacts with one of the amine groups. The selectivity can be controlled through careful adjustment of reaction conditions, including temperature, solvent, and stoichiometry.

Specific Synthetic Routes

One specific synthesis approach involves the reaction of (R)-2-amino-3-phenylpropylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide. The reaction typically proceeds under mild conditions at room temperature, resulting in selective protection of one of the amine groups.

Alternatively, the compound can be prepared from (R)-phenylalanine derivatives through a series of reduction and protection steps. This approach takes advantage of the natural amino acid as a readily available chiral starting material. The carboxylic acid group of phenylalanine is first reduced to an alcohol, followed by conversion to a leaving group, displacement with azide, reduction to amine, and selective protection.

Purification and Analysis

After synthesis, (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include recrystallization, column chromatography, and in some cases, high-performance liquid chromatography (HPLC). The purity of the final product is often assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chiral HPLC to confirm both chemical purity and enantiomeric excess.

The typical commercial product has a purity of approximately 95%, which is sufficient for most laboratory and research applications . Higher purity grades may be available for specialized applications, particularly in pharmaceutical development.

Applications and Uses

Role in Organic Synthesis

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate serves as a valuable intermediate in organic synthesis due to its unique combination of functional groups and defined stereochemistry. The compound is particularly useful in the synthesis of more complex molecules where stereochemical control is important. Its primary application lies in its role as a building block for the synthesis of various bioactive compounds, including peptides, peptidomimetics, and other pharmaceutical candidates.

The presence of the Boc protecting group allows for selective reactions at the free primary amine, while the protected amine can be revealed later in the synthetic sequence through acidic deprotection. This orthogonal protection strategy is widely employed in multi-step syntheses where differential functionalization of amine groups is required.

Applications in Medicinal Chemistry

In medicinal chemistry, (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has found applications in the development of peptidomimetics and other biologically active compounds. The compound has been classified under the product family of "Protein Degrader Building Blocks," suggesting its utility in the development of compounds for targeted protein degradation .

The defined stereochemistry of the compound is crucial for its applications in drug development, as the biological activity of pharmaceuticals often depends strongly on their three-dimensional structure. The (R) configuration may confer specific binding properties to receptors or enzymes, making this compound valuable in the development of stereoselective drugs.

Chemical Research Applications

Table 3.1: Applications of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

The compound's well-defined stereochemistry also makes it valuable in asymmetric synthesis, where it can serve as a chiral auxiliary or chiral building block. In such applications, the stereochemical information in the compound is used to influence the stereochemical outcome of subsequent reactions, allowing for the preparation of complex chiral molecules with high stereoselectivity.

Biological Activity and Research Findings

Structure-Activity Relationships

The structural features of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, particularly its chiral center and functional groups, are likely to influence its interactions with biological systems. The (R) configuration at the 2-position creates a specific three-dimensional arrangement that may be complementary to the binding sites of certain biological targets. The primary amine can form salt bridges with acidic residues in proteins, while the carbamate group can participate in hydrogen bonding interactions.

The phenyl ring provides a hydrophobic moiety that can interact with lipophilic pockets in biological targets. Additionally, the flexibility of the propyl chain allows the molecule to adopt various conformations, potentially enabling it to fit into diverse binding sites.

Research Applications in Biochemistry

In biochemical research, derivatives of this compound may serve as tools for studying enzyme mechanisms and protein interactions. The defined stereochemistry makes it valuable for investigating stereoselective processes in biological systems. Furthermore, its use in protein degrader development highlights its potential role in advancing understanding of protein homeostasis and degradation pathways.

Emergency Response

In case of accidental exposure, appropriate first aid measures should be taken according to the nature of the exposure. For skin contact, washing with soap and water is recommended. For eye contact, rinsing cautiously with water for several minutes and removing contact lenses if present is advised (P305+P351+P338) . If ingested, medical attention should be sought immediately. In case of inhalation, moving to fresh air is recommended, and medical attention should be sought if symptoms persist or are severe.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume